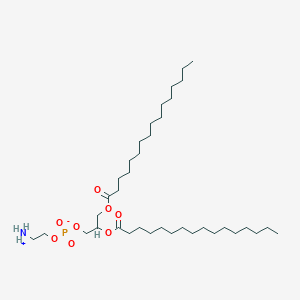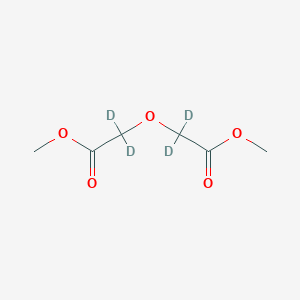
Hexachlorobenzene-13C6
Overview
Description
Synthesis Analysis
Hexachlorobenzene can be synthesized from hexachloroethane and hexachlorobenzene through combustion synthesis. This process yields carbon materials with unique structural and surface properties dependent on the chemical composition of the starting compounds. Such synthesis processes contribute significantly to understanding hexachlorobenzene's applicability in various industrial applications, despite the focus here being purely scientific (Cudziło et al., 2007).
Molecular Structure Analysis
The molecular structure of hexachlorobenzene has been determined to be planar with D6h symmetry through electron diffraction studies. This planarity is pivotal for understanding the chemical behavior and reactivity of hexachlorobenzene under different conditions (Strand & Cox, 1966).
Chemical Reactions and Properties
Hexachlorobenzene participates in various chemical reactions, including electron attachment, which leads to the formation of negative ions. Such processes are crucial for understanding the environmental fate and toxicological effects of hexachlorobenzene. The formation of negative ions through dissociative electron attachment illustrates the compound's chemical reactivity and its potential environmental persistence (Kumar et al., 2022).
Physical Properties Analysis
The physical properties of hexachlorobenzene, including its crystalline structure, have been extensively studied. For example, its crystal and molecular structures were investigated using molecular-packing analysis, revealing several crystalline structures with monoclinic symmetry. Such studies help in understanding the stability and phase transitions of hexachlorobenzene under various conditions (Thiéry & Rérat, 1998).
Chemical Properties Analysis
The chemical properties of hexachlorobenzene, such as its ability to form various anions upon electron attachment, reflect its reactivity and potential environmental impact. The study of its chemical behavior under different conditions is essential for assessing its risk and managing its use and disposal (Kumar et al., 2022).
Scientific Research Applications
Environmental Biodegradation : An aerobic microbial community has shown the ability to degrade hexachlorobenzene, potentially removing up to 55% of HCB from the environment (Liu et al., 2006)(Liu et al., 2006).
Health Risks : Hexachlorobenzene is considered a probable human carcinogen, linked to thyroid, liver, and kidney cancer in animals (2019)(Report on carcinogens, 2019).
Analytical Chemistry : It serves as a standard for 13C NMR spectra, aiding in the structural assignment of polysubstituted benzenes (Heaton, Hunt, & Meth–Cohn, 1977)(Heaton, Hunt, & Meth–Cohn, 1977).
Environmental Contamination and Remediation : Studies have shown the fate of HCB in wheat plants and soil (Scheunert et al., 1983)(Scheunert et al., 1983), and physiochemical technologies like chemical enhanced washing and electrokinetic remediation have been explored for HCB remediation and disposal (Tong & Yuan, 2012)(Tong & Yuan, 2012).
Catalysis and Chemical Processing : The catalytic oxidation of HCB in simulated gas on V2O5–WO3/TiO2 catalysts has been studied (Yang et al., 2012)(Yang et al., 2012), as well as the catalytic hydroprocessing of chlorinated benzenes (Hagh & Allen, 1990)(Hagh & Allen, 1990).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known to be resistant to biodegradation, which may contribute to its persistence in the environment and its bioaccumulation in organisms .
Biochemical Pathways
Hexachlorobenzene-13C6 is involved in the modulation of various biochemical pathways. For instance, it has been found to modulate the response of cells to chemotherapy . It is also known to be involved in the process of dechlorination, which is a critical step in its biodegradation .
Pharmacokinetics
It is known that hexachlorobenzene and its analogs are resistant to biodegradation, which suggests that they may persist in the body for extended periods .
Result of Action
It is known to be a possible human carcinogen . It has also been found to modulate the response of cells to chemotherapy, suggesting that it may have significant effects at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its resistance to biodegradation suggests that it may persist in the environment for extended periods . Furthermore, it is known to bioaccumulate in organisms, which means that its concentration can increase over time in certain environments .
Biochemical Analysis
Biochemical Properties
Hexachlorobenzene-13C6 interacts with various enzymes and proteins in biochemical reactions. A study showed that an engineered Escherichia coli strain, harbouring a gene cassette that encodes the mutant of cytochrome P-450cam (CYP101), oxidised this compound to pentachlorophenol (PCP) .
Cellular Effects
This compound has been found to exert genotoxic effects in a humpback whale cell line under stable exposure conditions . It has also been linked to a variety of health effects in humans and animals, such as triggering of porphyria, microsomal enzyme induction, thyroid dysfunctions, neurological symptoms, and immunological disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. The engineered E. coli strain mentioned earlier oxidises this compound to PCP, which is then further completely degraded by Sphingobium chlorophenolicum ATCC 39723 .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound under normal temperatures and pressures .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Chronic exposure to this compound has led to a number of health effects in animals, including hepatic porphyria, neurotoxic effects, and toxic effects on the thyroid function, reproductive system, and immune system .
Metabolic Pathways
This compound is involved in various metabolic pathways. A microbial consortium was assembled for the degradation of this compound, a persistent organic pollutant .
properties
IUPAC Name |
1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAPSXZOOQJIBF-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312684 | |
| Record name | Benzene-13C6, hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93952-14-8 | |
| Record name | Benzene-13C6, hexachloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-13C6, hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93952-14-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Hexachlorobenzene-13C6 used as a model compound in studying H-abstraction reactions in electron ionization mass spectrometry (EI-MS)?
A: this compound, along with Hexabromobenzene-13C6, serves as an ideal model compound to investigate H-abstraction reactions occurring in EI-MS for several reasons. Firstly, both compounds are halogenated organic compounds (HOCs), a class of compounds for which EI-induced H-abstraction reactions were previously unexplored [, ]. Secondly, the use of 13C labeling allows researchers to differentiate between the target compound and potential sources of background hydrogen in the mass spectrometer. This distinction is crucial for accurately evaluating the efficiency of H-abstraction reactions [, ].
Q2: What significant findings arose from using this compound in the GC-HRMS study on H-abstraction reactions?
A2: The research utilizing this compound revealed several key insights about H-abstraction reactions in EI-MS:
- Efficiency Variation: The efficiency of H-abstraction varied significantly among different isotopologues of the same compound and between this compound and Hexabromobenzene-13C6. This finding suggests that the number and type of halogen atoms present in a molecule can influence its propensity to undergo H-abstraction [, ].
- Temperature Dependence: H-abstraction efficiency was observed to be dependent on the ion source temperature. While increasing temperature initially increased efficiency, it eventually led to a decline [].
- Ion-Molecule Reactions: The study suggests that H-abstraction reactions in this context are likely ion-molecule reactions, potentially involving siloxanes bleeding from the GC column as the hydrogen source [].
Q3: How can the findings from the this compound study be applied to improve the identification of halogenated organic pollutants (HOPs)?
A3: This research offers valuable strategies for enhancing HOP identification in environmental analysis:
- Interference Mitigation: Understanding the factors influencing H-abstraction can help develop methods to minimize or eliminate the interference it causes in EI-MS analysis, leading to more accurate identification of HOPs [, ].
- Novel HOP Identification: The study highlights the importance of considering H-abstraction reactions when identifying novel HOPs, as these reactions could lead to misinterpretation of mass spectra [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate](/img/structure/B41910.png)
![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B41911.png)











![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)